molecular formula C9H5BrO3 B8662618 6-Bromoisochroman-1,3-dione

6-Bromoisochroman-1,3-dione

Cat. No. B8662618
M. Wt: 241.04 g/mol
InChI Key: ALIXFQVQRAXYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoisochroman-1,3-dione is a useful research compound. Its molecular formula is C9H5BrO3 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromoisochroman-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoisochroman-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Bromoisochroman-1,3-dione

Molecular Formula

C9H5BrO3

Molecular Weight

241.04 g/mol

IUPAC Name

6-bromo-4H-isochromene-1,3-dione

InChI

InChI=1S/C9H5BrO3/c10-6-1-2-7-5(3-6)4-8(11)13-9(7)12/h1-3H,4H2

InChI Key

ALIXFQVQRAXYSL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)OC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-bromo-2-carboxymethyl-benzoic acid (product of step i)) (11.0 g) in acetone (200 mL) was treated with acetyl chloride (13.3 g) and the solution stirred at room temperature for 17 hours. The reaction mixture was evaporated then azeotroped with toluene to yield the sub-title compound (9.8 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-2-(carboxymethyl)benzoic acid (1.00 g, 3.86 mmol) in acetyl chloride (13.72 ml, 193 mmol, 50.0 equiv.) was stirred at 150° C. for 15 min. in a microwave. Upon completion of the reaction, the excess solvent was concentrated and dried to yield 740 mg of 6-bromoisochroman-1,3-dione as a white solid which was used as such without any further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
13.72 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-2-carboxymethyl-benzoic acid (200 mg, 1.1 mmol) in 2 mL acetic anhydride was refluxed for 10 h. Then the mixture was concentrated to dryness and the crude 6-bromoisochroman-1,3-dione was used into the next step without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.